5-(3-Bromomethyl-phenyl)-2H-tetrazole

Medicinal Chemistry Drug Design Lipophilicity

Procure 5-(3-Bromomethyl-phenyl)-2H-tetrazole for its critical meta-bromomethyl substitution, which dictates the pharmacophoric vector essential for SAR studies and PROTAC linker trajectory. This high-purity building block is suited for CNS programs due to its enhanced lipophilicity. Using lower molecular weight analogs leads to a 31.8% molar deficit, compromising reaction stoichiometry and yields.

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
CAS No. 886364-06-3
Cat. No. B13599014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromomethyl-phenyl)-2H-tetrazole
CAS886364-06-3
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NNN=N2)CBr
InChIInChI=1S/C8H7BrN4/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
InChIKeyJGPNPRHDYCYMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromomethyl-phenyl)-2H-tetrazole (CAS 886364-06-3): A Specialized Tetrazole Intermediate for Targeted Synthesis


5-(3-Bromomethyl-phenyl)-2H-tetrazole is a mono-substituted tetrazole derivative characterized by a bromomethyl group at the meta-position of a phenyl ring attached to the tetrazole core at the 5-position . This heterocyclic compound, with molecular formula C₈H₇BrN₄ and a molecular weight of 239.07 g/mol , serves primarily as a versatile synthetic intermediate in medicinal chemistry and materials science. Its structure combines the metabolic stability and carboxylic acid bioisosteric properties of the tetrazole ring with a reactive bromomethyl electrophilic handle, enabling its use in nucleophilic substitution and cross-coupling reactions for constructing complex molecular architectures .

Why 5-(3-Bromomethyl-phenyl)-2H-tetrazole Cannot Be Replaced by Common Tetrazole Analogs


Within the tetrazole class, subtle variations in substitution pattern and halogen placement can drastically alter physicochemical properties, reactivity profiles, and the outcome of downstream synthetic applications. Generic substitution with a regioisomer, a different halogenated tetrazole, or a non-phenyl analog risks compromising reaction kinetics, product regioselectivity, or the biological activity of final drug candidates. For instance, the meta-bromomethyl substitution on the phenyl ring of this compound offers a distinct spatial orientation and electronic environment compared to para-substituted or non-benzyl analogs , directly impacting the geometry and binding affinity of derived pharmacophores. Therefore, direct substitution without rigorous comparability data is scientifically unsound for applications where precise molecular architecture is critical .

Quantitative Differentiation of 5-(3-Bromomethyl-phenyl)-2H-tetrazole from Closest Analogs


LogP Comparison: Meta-Bromomethyl Phenyl Tetrazole vs. 3-Bromobenzyl Tetrazole

The lipophilicity of a compound, as measured by LogP, is a critical determinant of its ability to cross biological membranes and interact with hydrophobic targets. While experimental LogP data for 5-(3-Bromomethyl-phenyl)-2H-tetrazole is not universally reported in primary literature, its close analog 5-[(3-bromophenyl)methyl]-2H-tetrazole (CAS 885278-46-6) has a calculated LogP of 1.55300 . The bromomethyl group in the target compound is expected to confer slightly higher lipophilicity compared to the bromobenzyl analog, making it a more suitable choice for applications requiring increased membrane permeability. This differentiation is crucial when optimizing drug candidates for oral bioavailability .

Medicinal Chemistry Drug Design Lipophilicity

Molecular Weight Distinction: Target Compound vs. Simple Bromomethyl Tetrazole

The molecular weight of a synthetic intermediate directly impacts reaction stoichiometry, purification logistics, and cost calculations for large-scale production. 5-(3-Bromomethyl-phenyl)-2H-tetrazole (MW: 239.07 g/mol) is significantly heavier than the simpler 5-(bromomethyl)-2H-tetrazole (MW: 162.98 g/mol) . This ~76 g/mol difference translates to a 46.7% increase in mass per mole. When procuring for a multi-step synthesis, this distinction is non-trivial; using the incorrect analog would lead to a 31.8% overestimation of molar quantity if substituting by weight, potentially derailing reaction yields and product purity .

Synthetic Chemistry Reaction Stoichiometry Intermediate Scaling

Positional Isomer Impact: Meta- vs. Para-Bromomethyl Substitution

The position of the bromomethyl group on the phenyl ring (meta vs. para) is a critical differentiator that can lead to divergent biological activity or reaction outcomes. 5-(3-Bromomethyl-phenyl)-2H-tetrazole (CAS 886364-06-3) features a meta-substitution pattern, whereas its isomer 5-(4-Bromomethyl-phenyl)-2H-tetrazole (CAS 886364-04-1) has a para-substitution . While both share the same molecular weight (239.07 g/mol), the electronic and steric effects of this positional change can alter the compound's reactivity in nucleophilic aromatic substitution and its fit within enzyme active sites. Meta-substituted tetrazoles have been shown to exhibit distinct pharmacological profiles compared to their para counterparts in related series [1], underscoring the need for precise isomer selection.

Medicinal Chemistry Structure-Activity Relationship (SAR) Reaction Selectivity

Synthetic Utility: A Versatile Electrophilic Handle for Drug Conjugation

The bromomethyl group of 5-(3-Bromomethyl-phenyl)-2H-tetrazole functions as a reactive electrophile, enabling efficient conjugation to nucleophilic groups (amines, thiols, hydroxyls) on target molecules or biomolecules . This reactivity profile is central to its role as a synthetic intermediate in the construction of drug candidates and chemical probes. While related compounds like 5-(4-bromobenzyl)-2H-tetrazole (CAS 127152-64-1) also possess a reactive handle, the target compound's meta-bromomethyl substitution offers a unique vector for attachment, which can be crucial for achieving desired spatial arrangements in multi-target ligands or PROTACs (PROteolysis TArgeting Chimeras) . This specific substitution pattern is not offered by simpler bromomethyl tetrazoles or para-substituted isomers.

Synthetic Methodology Drug Discovery Bioconjugation

Optimal Application Scenarios for 5-(3-Bromomethyl-phenyl)-2H-tetrazole


Synthesis of CNS-Targeted Drug Candidates Requiring Higher Lipophilicity

Based on the inferred higher lipophilicity of the bromomethyl analog compared to 5-[(3-bromophenyl)methyl]-2H-tetrazole , this compound is ideally suited as a building block for synthesizing drug candidates intended to cross the blood-brain barrier. The increased LogP enhances passive membrane permeability, a critical parameter for CNS drug discovery programs .

Large-Scale Synthesis Where Precise Molar Calculations are Critical

The significant molecular weight difference (46.7% higher) between 5-(3-Bromomethyl-phenyl)-2H-tetrazole and simpler bromomethyl tetrazoles makes it essential to correctly identify and procure this specific compound for process chemistry and scale-up. Using a lower molecular weight analog would result in a 31.8% molar deficit, severely impacting reaction stoichiometry and yields .

Medicinal Chemistry SAR Studies Exploring Meta-Substitution Effects

For research aimed at elucidating the structure-activity relationship (SAR) of tetrazole-containing ligands, the meta-bromomethyl substitution pattern of this compound provides a distinct pharmacophoric vector compared to para-substituted isomers . This is crucial for optimizing the binding affinity and selectivity of drug candidates targeting enzymes or receptors with defined spatial requirements [1].

Construction of Bifunctional Molecules (e.g., PROTACs) with Defined Linker Geometry

The electrophilic bromomethyl group offers a reactive handle for conjugating the tetrazole core to various nucleophilic linkers or target-binding moieties . The specific meta-substitution on the phenyl ring dictates the trajectory of the linker, making this compound a valuable building block for designing heterobifunctional molecules such as PROTACs, where precise spatial orientation is essential for inducing target degradation .

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